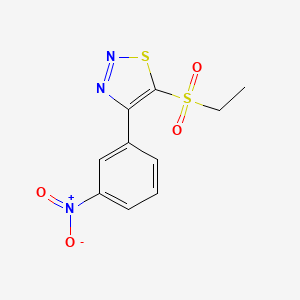
5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole: is a heterocyclic compound that features a thiadiazole ring substituted with an ethylsulfonyl group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with ethylsulfonyl hydrazine, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and interactions. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties, making it a valuable tool in drug discovery.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the nitrophenyl and ethylsulfonyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfonyl group can enhance the compound’s solubility and stability.
相似化合物的比较
- 5-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole
- 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole
- 5-(Ethylsulfonyl)-4-(3-aminophenyl)-1,2,3-thiadiazole
Comparison: Compared to similar compounds, 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-1,2,3-thiadiazole is unique due to the specific positioning of the nitrophenyl group and the ethylsulfonyl group. This unique structure can influence its reactivity and the types of reactions it undergoes. Additionally, the presence of the nitro group can impart distinct electronic properties, making it suitable for specific applications in research and industry.
属性
分子式 |
C10H9N3O4S2 |
|---|---|
分子量 |
299.3 g/mol |
IUPAC 名称 |
5-ethylsulfonyl-4-(3-nitrophenyl)thiadiazole |
InChI |
InChI=1S/C10H9N3O4S2/c1-2-19(16,17)10-9(11-12-18-10)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3 |
InChI 键 |
QTUBBGIOJKPNKX-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


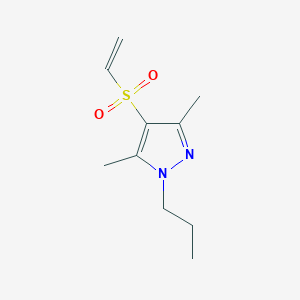

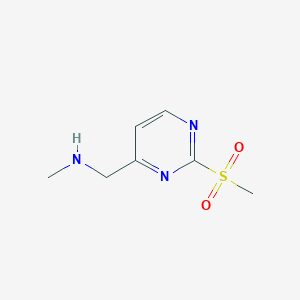
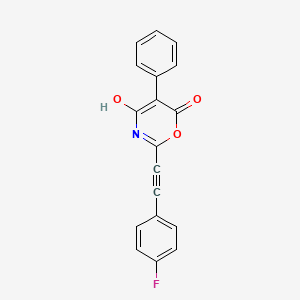

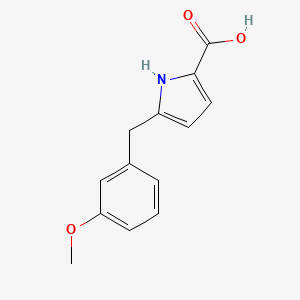
![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)
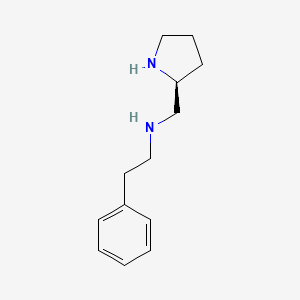


![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)
![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)

![9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine](/img/structure/B11779233.png)
